6,7-Dimethyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide
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Overview
Description
6,7-Dimethyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a dibenzo-thiazine core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multiple steps. The process begins with the preparation of the dibenzo-thiazine core, followed by the introduction of the pyrrolidinylcarbonyl and carboxamide groups. Common reagents used in these reactions include various amines, carboxylic acids, and thionyl chloride. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
6,7-Dimethyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,7-Dimethyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Shares a similar core structure but lacks the pyrrolidinylcarbonyl and carboxamide groups.
Pyrrolopyrazine derivatives: Contain a pyrrole ring and exhibit similar biological activities.
Uniqueness
6,7-Dimethyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide is unique due to its specific combination of functional groups and its potential for diverse applications in medicinal chemistry and pharmacology. Its complex structure allows for a wide range of chemical modifications, making it a valuable compound for research and development .
Properties
Molecular Formula |
C26H25N3O4S |
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Molecular Weight |
475.6 g/mol |
IUPAC Name |
6,7-dimethyl-5,5-dioxo-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzo[c][2,1]benzothiazine-9-carboxamide |
InChI |
InChI=1S/C26H25N3O4S/c1-17-15-18(16-21-19-9-4-6-12-23(19)34(32,33)28(2)24(17)21)25(30)27-22-11-5-3-10-20(22)26(31)29-13-7-8-14-29/h3-6,9-12,15-16H,7-8,13-14H2,1-2H3,(H,27,30) |
InChI Key |
XMMOFZBWAGMWPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1N(S(=O)(=O)C3=CC=CC=C32)C)C(=O)NC4=CC=CC=C4C(=O)N5CCCC5 |
Origin of Product |
United States |
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